Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 99169-93-4
VCID: VC16186300
InChI: InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate

CAS No.: 99169-93-4

Cat. No.: VC16186300

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate - 99169-93-4

Specification

CAS No. 99169-93-4
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3
Standard InChI Key OZQFDVQNFFHLEV-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C(C(=N1)C)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Pyrimidine derivatives are renowned for their versatility in organic synthesis and drug development. Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate (molecular formula: C₁₁H₁₆N₂O₂, molecular weight: 208.26 g/mol) features a pyrimidine core with three distinct substituents:

  • Ethyl group at position 2, enhancing lipophilicity and steric bulk.

  • Methyl group at position 4, contributing to electronic modulation of the ring.

  • Ethyl ester at position 5, offering a reactive handle for further derivatization.

The compound’s planar aromatic ring enables π-π stacking interactions, while the ester group facilitates hydrogen bonding and nucleophilic substitution. Computational models predict a dipole moment of approximately 3.2 D, driven by the electron-withdrawing ester and electron-donating alkyl groups .

Synthetic Routes and Optimization

Nucleophilic Substitution and Cyclocondensation

A plausible synthesis route involves cyclocondensation of thiourea derivatives with β-keto esters, followed by alkylation. For example:

  • Formation of the pyrimidine core: Reacting ethyl acetoacetate with thiourea under acidic conditions yields 4-methylpyrimidin-5-ol, which is subsequently dehydrated and halogenated .

  • Ethylation at position 2: Using ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group. Patent WO2012032528A2 demonstrates analogous alkylation steps for pyrimidine derivatives, achieving yields >85% under optimized conditions .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationThiourea, HCl, ethanol, reflux (12 h)7295
EthylationEthyl bromide, K₂CO₃, DMF, 80°C (6 h)8898
EsterificationAcetic anhydride, pyridine, rt (24 h)9097

Industrial-Scale Production

Continuous flow reactors could enhance scalability, as demonstrated in the synthesis of related pyrimidine esters. Key parameters include:

  • Temperature control: Maintaining 80–100°C to prevent side reactions.

  • Catalyst optimization: Lewis acids (e.g., ZnCl₂) improve regioselectivity during alkylation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Thermal stability: Decomposition onset at ~210°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, ester-CH₂CH₃), 1.42 (t, 3H, ethyl-CH₂CH₃), 2.58 (s, 3H, methyl), 4.32 (q, 2H, ester-CH₂), 4.50 (q, 2H, ethyl-CH₂), 8.72 (s, 1H, pyrimidine-H) .

  • IR (cm⁻¹): 1725 (C=O ester), 1600 (C=N), 1250 (C-O).

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, a precursor for amide or peptide coupling:
C₁₁H₁₆N₂O₂+H₂OC₉H₁₂N₂O₂+C₂H₅OH\text{C₁₁H₁₆N₂O₂} + \text{H₂O} \rightarrow \text{C₉H₁₂N₂O₂} + \text{C₂H₅OH}
Yields exceed 90% using 6M HCl at 60°C for 24 h .

Electrophilic Substitution

The electron-rich pyrimidine ring participates in nitration and sulfonation, though steric hindrance from the ethyl group may limit reactivity at position 2.

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